2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
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Overview
Description
2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10F3NO3 and a molecular weight of 225.17 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a trifluoroethyl group and a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with trifluoroethylating agents under controlled conditions. One common method involves the use of trifluoroacetic anhydride as the trifluoroethylating agent, which reacts with piperidine-4-carboxylic acid in the presence of a base such as triethylamine . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid
- 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-5-carboxylic acid
- 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-6-carboxylic acid
Uniqueness
2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The position of the trifluoroethyl group and the carboxylic acid group influences its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)4-12-2-1-5(7(14)15)3-6(12)13/h5H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJUUKRMSKSZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1C(=O)O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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